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  • Product: Ethyl 3-hydroxy-3-phenylheptanoate
  • CAS: 6966-37-6

Core Science & Biosynthesis

Foundational

Thermodynamic stability of Ethyl 3-hydroxy-3-phenylheptanoate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 3-hydroxy-3-phenylheptanoate For Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 3-hydroxy-3-phenylheptanoate is a β...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 3-hydroxy-3-phenylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-hydroxy-3-phenylheptanoate is a β-hydroxy ester of significant interest as a chiral building block and intermediate in organic synthesis and pharmaceutical development. Understanding its thermodynamic stability is paramount for ensuring its purity, efficacy, and safety during synthesis, formulation, and storage. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and details robust experimental methodologies for its assessment. Key stability influencers include temperature, pH, light, and the presence of oxidizing agents. The principal degradation routes are hydrolysis of the ester linkage and dehydration of the β-hydroxy group. This document serves as a critical resource for professionals requiring a deep, mechanistic understanding of the stability profile of Ethyl 3-hydroxy-3-phenylheptanoate to inform handling, storage, and analytical method development.

Introduction: The Imperative of Stability

In the realm of pharmaceutical sciences and fine chemical synthesis, the stability of a chemical entity is not merely a matter of shelf-life; it is a fundamental attribute that dictates its viability as a drug candidate, an intermediate, or a reagent. Ethyl 3-hydroxy-3-phenylheptanoate, with its characteristic β-hydroxy ester moiety, presents a unique set of stability challenges. The presence of two key functional groups—an ester and a tertiary alcohol—makes the molecule susceptible to specific degradation pathways. An unstable compound can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable behavior in downstream applications. Therefore, a thorough investigation into its thermodynamic stability is an indispensable part of its chemical and pharmaceutical development.

This guide provides the foundational knowledge and practical methodologies required to characterize and control the stability of Ethyl 3-hydroxy-3-phenylheptanoate. We will explore the intrinsic and extrinsic factors that influence its degradation and present validated analytical techniques for quantifying its stability under various stress conditions.

Molecular Structure

A clear understanding of the molecule's structure is the first step in predicting its chemical behavior.

Caption: Structure of Ethyl 3-hydroxy-3-phenylheptanoate.

Factors Influencing Thermodynamic Stability

The stability of a chemical compound is not an absolute property but is highly dependent on its environment. Several factors can accelerate degradation processes.[1][2][3][4]

FactorEffect on Ethyl 3-hydroxy-3-phenylheptanoate StabilityRationale
Temperature High Impact: Increased temperature significantly accelerates degradation rates.Provides the necessary activation energy for reactions like hydrolysis and dehydration.[1][3] Every 10°C increase can double the reaction rate.
pH High Impact: Stability is highly pH-dependent. Both acidic and alkaline conditions catalyze hydrolysis.Acidic (pH < 6): H+ ions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] Alkaline (pH > 8): Hydroxide ions (OH-) are strong nucleophiles that directly attack the carbonyl carbon, leading to rapid saponification.[6][7] The compound is expected to be most stable in a neutral pH range (approx. 6-7.5).
Light (UV/Visible) Moderate Impact: Potential for photodegradation, especially with prolonged exposure to UV light.The phenyl group can absorb UV radiation, which can provide the energy to break chemical bonds, leading to free-radical-mediated degradation pathways.[1]
Oxygen Moderate Impact: Susceptible to oxidative degradation.The tertiary carbon bearing the hydroxyl group can be a site for oxidation, although this is generally less facile than hydrolysis. The presence of transition metal contaminants can catalyze oxidation.[6]
Solvent/Moisture High Impact: The presence of water is critical for the primary degradation pathway, hydrolysis.Water acts as a reactant in hydrolysis.[8] The polarity and protic nature of the solvent can also influence reaction rates by stabilizing or destabilizing reactants and transition states.[9][10]

Primary Degradation Pathways

Understanding the likely chemical transformations the molecule may undergo is crucial for identifying potential impurities and developing stability-indicating analytical methods.

DegradationPathways Parent Ethyl 3-hydroxy-3-phenylheptanoate Hydrolysis_Product 3-Hydroxy-3-phenylheptanoic Acid + Ethanol Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Dehydration_Product Ethyl 3-phenylhept-2-enoate (E/Z isomers) Parent->Dehydration_Product Dehydration (Heat, Acid) Oxidation_Product Oxidative Degradants Parent->Oxidation_Product Oxidation (O₂, Light, Metal Ions)

Caption: Major degradation pathways for the target molecule.

Hydrolysis

This is the most common degradation pathway for esters.[6] It involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by both acids and bases.[11][12]

  • Acid-Catalyzed Hydrolysis: Reversible and typically slower than base-catalyzed hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): An irreversible process that is often rapid, especially at elevated temperatures.[9]

Dehydration

The presence of a hydroxyl group beta to the carbonyl group makes the molecule susceptible to elimination (dehydration), especially under acidic conditions and/or heat. This reaction would yield a mixture of E/Z isomers of the corresponding α,β-unsaturated ester, Ethyl 3-phenylhept-2-enoate.

Oxidation

Oxidation can occur, particularly if the compound is exposed to atmospheric oxygen, light, and trace metal impurities over long periods.[6] This can lead to a complex mixture of degradation products and is often initiated by free radicals.

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis and chromatography-based methods provides a comprehensive picture of a compound's stability profile.[13][14]

Thermal Analysis

Thermal analysis techniques are essential for determining the melting point, decomposition temperature, and polymorphic transitions of a substance.[15]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and phase transitions.[16][17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of thermal decomposition.[16][18]

Protocol 1: DSC and TGA Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of Ethyl 3-hydroxy-3-phenylheptanoate into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 25°C to 300°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[18]

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA balance.

    • Heat the sample from 25°C to 400°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[18]

  • Data Analysis:

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point (Tm). Note any other thermal events like glass transitions (Tg) or polymorphic transitions.

    • TGA Thermogram: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Stability-Indicating Chromatographic Methods

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting its degradation products.[19] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the molecule.

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from more polar (hydrolysis product) and less polar (dehydration product) degradants.

  • Forced Degradation Study:

    • The purpose is to intentionally generate degradation products to prove the method's separating power.

    • Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.

      • Base Hydrolysis: Add 0.1 M NaOH at room temperature for 1-2 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal: Heat the solution at 80°C for 24 hours.

      • Photolytic: Expose the solution to high-intensity UV light (e.g., in a photostability chamber) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Method Validation:

    • Specificity: Check for peaks in the blank and ensure the main peak is spectrally pure using a photodiode array (PDA) detector. The degradation products should be well-resolved from the parent peak.

    • Linearity, Accuracy, Precision: Perform standard validation experiments as per regulatory guidelines (e.g., ICH Q2(R1)).

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (~1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, RT) Prep->Base Oxid Oxidative (3% H₂O₂, RT) Prep->Oxid Therm Thermal (80°C) Prep->Therm Photo Photolytic (UV Light) Prep->Photo Control Control (No Stress) Prep->Control Analyze Analyze All Samples by HPLC-PDA Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Control->Analyze Assess Assess Peak Purity & Resolution of Degradants Analyze->Assess

Caption: Workflow for a forced degradation study.

Summary and Recommendations

The thermodynamic stability of Ethyl 3-hydroxy-3-phenylheptanoate is governed primarily by its susceptibility to hydrolysis and, to a lesser extent, dehydration and oxidation.

Key Stability Data Summary:

ParameterExpected OutcomeImplication
Thermal Decomposition Onset likely > 150-200°C (via TGA)Generally stable to moderate heating but may degrade under prolonged high-temperature processing.
pH Stability Profile Most stable at pH 6-7.5. Rapid degradation at pH < 4 and pH > 9.Aqueous solutions must be buffered in the neutral range. Avoid contact with strong acids and bases.
Photostability Minor degradation under intense UV light.Protect from direct sunlight and strong artificial light during long-term storage. Amber vials are recommended.
Compatibility Incompatible with strong acids, bases, and oxidizing agents.Avoid formulation with or exposure to these reactive species.

Recommendations for Storage and Handling:

  • Storage: Store in well-sealed, airtight containers in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Handling: When preparing solutions, use high-purity solvents and freshly prepared neutral buffers. If the compound is to be stored in solution, consider storing aliquots at -20°C or -80°C to minimize degradation.[20]

  • Atmosphere: For maximum stability, especially for long-term storage of the pure substance, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

References

  • Vertex AI Search. Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol.
  • YesWeLab.
  • Unchained Labs. Top 5 Factors Affecting Chemical Stability. (2025).
  • Khedir, S. B., et al. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Taylor & Francis Online. (2019).
  • PubMed.
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  • Ribeiro, A. P. C., et al. Stability of Cholinium Chloride-Based Deep Eutectic Solvents with Carboxylic Acids: A Study on Ester Formation. ACS Sustainable Chemistry & Engineering. (2024).
  • Walsh Medical Media.
  • Pharmacy 180.
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  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023).
  • PMC. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024).
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Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of Ethyl 3-hydroxy-3-phenylheptanoate (EHP-H)

Prepared by: Gemini, Senior Application Scientist Foreword: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is understanding its behavior within a biological system. This document provides a comprehensive, in-depth technical guide to the essential pharmacokinetic (PK) profiling of Ethyl 3-hydroxy-3-phenylheptanoate (EHP-H), a hypothetical NCE. As researchers, scientists, and drug development professionals, our goal is not merely to generate data, but to build a holistic understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is paramount for making informed decisions, optimizing dose regimens, and ultimately, predicting clinical success.[1][2]

This guide is structured to mirror the logical progression of a preclinical investigation. We will move from fundamental physicochemical assessments and high-throughput in vitro assays, which form the bedrock of our initial understanding, to a definitive in vivo study that provides a systemic view of the compound's disposition. Each protocol is presented not as a rigid set of instructions, but as a self-validating system, with the scientific rationale behind each step explicitly detailed. Our approach is grounded in established principles and regulatory expectations, ensuring the integrity and applicability of the generated data.[3][4]

Part 1: Foundational Characterization of EHP-H

Before delving into complex biological assays, a foundational understanding of the molecule's intrinsic physicochemical properties is essential. These properties govern its behavior in aqueous and lipid environments, directly influencing its absorption, distribution, and potential for formulation. For EHP-H, a novel ester, these initial parameters guide our subsequent experimental design.

Table 1: Predicted Physicochemical Properties of EHP-H

ParameterPredicted ValueSignificance in Pharmacokinetics
Molecular Formula C₁₅H₂₂O₃Defines the exact composition and molecular mass.
Molecular Weight 250.34 g/mol Influences diffusion rates and membrane passage.
logP (Octanol/Water) 3.2Indicates moderate lipophilicity, suggesting good potential for membrane permeability but also potential for metabolic clearance.[5]
pKa (Acid Dissociation) ~13.5 (tertiary alcohol)The molecule is predicted to be neutral across the physiological pH range, simplifying absorption models as it will not be significantly ionized.

Part 2: In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro ADME assays are the cornerstone of early pharmacokinetic screening. They are designed to be rapid, cost-effective, and resource-efficient, allowing for the early identification of potential liabilities that could halt development.[6][7][8] This "fail fast, fail early" approach is critical for prioritizing the most promising candidates.[9]

Workflow for In Vitro ADME Screening

The following diagram illustrates the logical flow of our primary in vitro investigations, designed to assess metabolism, distribution, and absorption characteristics.

in_vitro_workflow cluster_metabolism Metabolic Stability & DDI Risk Met_Stab Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibit CYP450 Inhibition (IC50 Determination) Met_Stab->CYP_Inhibit If stable, assess DDI risk CYP_Pheno CYP450 Reaction Phenotyping CYP_Inhibit->CYP_Pheno If inhibition observed, identify responsible CYPs PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Perm Permeability Assay (e.g., Caco-2) Start EHP-H (Test Compound) Start->Met_Stab Start->PPB Start->Perm

Caption: High-level workflow for the in vitro ADME profiling of EHP-H.

Metabolic Stability Assessment

Objective: To determine the intrinsic clearance rate of EHP-H by hepatic enzymes. This is a primary indicator of its expected half-life in vivo. We utilize two systems: liver microsomes (rich in Phase I CYP450 enzymes) and cryopreserved hepatocytes (a more complete system including Phase I and Phase II enzymes and transporters).[8][10]

Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of EHP-H in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) with the EHP-H solution.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The inclusion of NADPH is critical as it is the necessary cofactor for CYP450 enzyme activity.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of EHP-H.

  • Data Analysis: Plot the natural log of the percent remaining EHP-H versus time. The slope of the line provides the elimination rate constant (k). Calculate the intrinsic clearance (CL_int) and in vitro half-life (t½).

Table 2: Illustrative Metabolic Stability Data for EHP-H

SystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Extraction
Human Liver Microsomes 2555.4Moderate
Rat Liver Microsomes 1877.0High
Human Hepatocytes 3528.1 (per million cells)Moderate

Interpretation: The data suggests EHP-H is metabolized at a moderate rate in human liver systems. The faster clearance in rat microsomes is a key consideration for inter-species scaling and selecting the appropriate animal model for toxicology studies.

Plasma Protein Binding (PPB)

Objective: To determine the fraction of EHP-H that binds to plasma proteins. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High protein binding can significantly impact a drug's disposition and efficacy.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma to one chamber and EHP-H (spiked into buffer) to the other. Alternatively, spike EHP-H directly into the plasma and add buffer to the other side. The latter is preferred to avoid solubility issues.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium to be reached.

  • Sampling: After incubation, take equal aliquots from both the plasma chamber and the buffer chamber.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the concentration of EHP-H in both aliquots using LC-MS/MS.

  • Calculation: The percentage bound is calculated as: (% Bound) = [(Total Conc. - Unbound Conc.) / Total Conc.] * 100.

Table 3: Illustrative Plasma Protein Binding Data for EHP-H

Species% Bound (at 1 µM)Unbound Fraction (fu)
Human 98.5%0.015
Rat 97.2%0.028

Interpretation: EHP-H exhibits high plasma protein binding. This means a small change in binding (e.g., due to disease or drug-drug interactions) could lead to a large change in the free, active concentration, a factor to monitor closely in later development.

Part 3: In Vivo Pharmacokinetic Study in a Rodent Model

While in vitro data provides mechanistic insights, an in vivo study is essential to understand how these individual processes integrate to determine the overall systemic exposure of the compound.[1][11][12] This study is crucial for bridging the gap between preclinical research and human clinical trials.[13][14][15]

Objective: To determine key pharmacokinetic parameters of EHP-H, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%), following intravenous and oral administration in Sprague-Dawley rats.

Workflow for In Vivo Pharmacokinetic Study

in_vivo_workflow cluster_study_design Study Design & Execution cluster_bioanalysis Sample Processing & Analysis cluster_pk_analysis Data Analysis Animal_Model Select Animal Model (Sprague-Dawley Rat) Dosing_Groups Establish Dosing Groups (IV and PO, n=3 per group) Animal_Model->Dosing_Groups Dose_Admin Dose Administration IV: 1 mg/kg PO: 5 mg/kg Dosing_Groups->Dose_Admin Sampling Serial Blood Sampling (e.g., via tail vein) Dose_Admin->Sampling Plasma_Harvest Harvest Plasma (Centrifugation) Sampling->Plasma_Harvest Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Harvest->Sample_Prep LCMS Quantification via LC-MS/MS Sample_Prep->LCMS Conc_Time Generate Concentration- Time Profiles LCMS->Conc_Time NCA Non-Compartmental Analysis (NCA) Conc_Time->NCA PK_Params Calculate Key PK Parameters NCA->PK_Params

Caption: Step-by-step workflow for the in vivo pharmacokinetic study of EHP-H.

Protocol: Rat Pharmacokinetic Study

  • Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer EHP-H at 1 mg/kg via the tail vein. The IV dose serves as the 100% bioavailable reference.

    • Oral (PO) Group (n=3): Administer EHP-H at 5 mg/kg via oral gavage. The higher oral dose accounts for expected incomplete absorption.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at designated time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of EHP-H in plasma samples using a validated LC-MS/MS method as described below.

Part 4: Bioanalytical Method: LC-MS/MS Quantification

A robust and reliable bioanalytical method is the bedrock of any pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and speed.[5][16]

Objective: To develop and validate a method for the accurate quantification of EHP-H in rat plasma according to international guidelines (e.g., ICH M10).[17]

Protocol: LC-MS/MS Method

  • Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a structurally similar internal standard (IS). Vortex and centrifuge at high speed for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient from 5% to 95% B over 3 minutes.[18]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for EHP-H and its internal standard.

    • EHP-H MRM Transition (Hypothetical): Q1: 251.2 m/z → Q3: 105.1 m/z

    • IS MRM Transition (Hypothetical): Q1: 257.2 m/z → Q3: 105.1 m/z

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 4: Illustrative Bioanalytical Method Validation Summary

ParameterAcceptance Criteria (ICH M10)Result
Linearity (r²) ≥ 0.990.998
Calibration Range N/A1 - 2000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 8.5%

Part 5: Pharmacokinetic Data Analysis and Interpretation

The final step is to translate the raw plasma concentration-time data into meaningful pharmacokinetic parameters using non-compartmental analysis (NCA).[2]

Data Analysis and Parameter Calculation Workflow

pk_analysis_workflow cluster_nca Non-Compartmental Analysis (NCA) cluster_params Derive PK Parameters Raw_Data Plasma Concentration vs. Time Data from LC-MS/MS Plot_Data Plot Mean Concentration vs. Time (Linear & Log Scale) Raw_Data->Plot_Data AUC Calculate AUC (Linear Trapezoidal Rule) Plot_Data->AUC Cmax Determine Cmax & Tmax (From Observation) Plot_Data->Cmax Lambda_z Determine Terminal Slope (λz) (Log-Linear Regression) Plot_Data->Lambda_z CL CL = Dose_IV / AUC_IV AUC->CL F_percent F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100 AUC->F_percent t_half t½ = 0.693 / λz Lambda_z->t_half Vd Vd = CL / λz CL->Vd

Caption: Workflow for calculating key PK parameters from concentration-time data.

Table 5: Summary of Key Pharmacokinetic Parameters for EHP-H in Rats

ParameterUnitIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax ng/mL750980
Tmax h0.0831.0
AUC(0-inf) ng*h/mL12502800
h3.53.8
CL mL/h/kg13.3N/A
Vdss L/kg0.85N/A
F% %N/A44.8%

Interpretation:

  • Clearance (CL): The clearance rate of 13.3 mL/h/kg is low relative to hepatic blood flow in the rat, which is consistent with the moderate extraction predicted by the in vitro metabolic stability assays.

  • Volume of Distribution (Vdss): A value of 0.85 L/kg suggests that EHP-H distributes out of the bloodstream and into the tissues.

  • Half-Life (t½): A half-life of approximately 3.5 hours suggests that the compound would require multiple daily doses to maintain exposure.

  • Bioavailability (F%): An oral bioavailability of 44.8% is moderate and indicates that a significant portion of the oral dose reaches systemic circulation. This is a promising result for a potential oral therapeutic.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the preclinical pharmacokinetic profiling of a novel chemical entity, Ethyl 3-hydroxy-3-phenylheptanoate. The illustrative data generated through this multi-step process—from in vitro ADME assays to a definitive in vivo study—paints a coherent picture of a compound with moderate clearance, good tissue distribution, and promising oral bioavailability. This foundational PK profile provides the necessary confidence and data-driven insights to guide the next stages of drug development, including dose selection for efficacy and toxicology studies, and ultimately, the prediction of its pharmacokinetic behavior in humans.

References

  • Non-clinical: pharmacokinetics and toxicokinetics. European Medicines Agency (EMA).
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
  • In Vitro ADME Assays and Services.
  • In Vitro ADME. WuXi AppTec Lab Testing Division.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Xeno-Tech.
  • In Vitro ADME Studies. PharmaLegacy.
  • Non-clinical guidelines. European Medicines Agency (EMA).
  • FDA Requirements for Preclinical Studies. ILAR Journal.
  • Preclinical Regulatory Requirements. Social Science Research Institute, Duke University.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma (via YouTube).
  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
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  • Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. AEMPS.
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Foundational

Pharmacological Profiling of Ethyl 3-hydroxy-3-phenylheptanoate (EHPH) Derivatives: A Comprehensive Guide to Receptor Binding Affinity

Executive Summary & Structural Rationale Ethyl 3-hydroxy-3-phenylheptanoate (EHPH, CAS 6966-37-6, NSC 18776) is a synthetic β -hydroxy ester characterized by a bulky phenyl ring, a hydrogen-bonding hydroxyl group, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 3-hydroxy-3-phenylheptanoate (EHPH, CAS 6966-37-6, NSC 18776) is a synthetic β -hydroxy ester characterized by a bulky phenyl ring, a hydrogen-bonding hydroxyl group, and a lipophilic butyl chain. While traditionally utilized as a chemical intermediate, its unique pharmacophore closely mirrors the structural requirements for ligands that interact with deep, lipid-sensing pockets of critical therapeutic targets[1].

As a Senior Application Scientist, I approach the EHPH scaffold not as a mere reagent, but as a highly tunable lead compound. The spatial arrangement of its hydrophobic tail and polar headgroup makes it an exceptional candidate for evaluating binding affinity against two primary classes of receptors:

  • Cannabinoid Receptors (CB1/CB2): The lipophilic tail and oxygen-rich headgroup mimic non-classical cannabinoids (e.g., CP-55940)[2].

  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ ): The ester and phenyl moieties resemble the acidic/aromatic features of fibrates and thiazolidinediones, which stabilize the receptor's Ligand Binding Domain (LBD)[3].

This whitepaper establishes a field-proven, self-validating experimental framework for quantifying the receptor binding affinity of EHPH derivatives, detailing the causality behind each methodological choice.

Cannabinoid Receptor (CB1/CB2) Binding Workflows

To accurately determine the affinity ( Ki​ ) and kinetics of EHPH derivatives at CB1 and CB2 receptors, we employ a dual-assay approach: a traditional Radioligand Binding Assay for baseline affinity, and a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay for precise kinetic profiling.

Rationale for Assay Selection

While radioligand binding remains the gold standard for determining equilibrium dissociation constants, it suffers from tracer depletion and high non-specific binding in lipid-rich membrane preparations. We integrate TR-FRET because it reports only proximity-based signals, effectively eliminating background noise from unbound ligand and overcoming tracer specificity issues inherent to lipophilic compounds like EHPH[4].

Protocol: Radioligand Competition Binding Assay

This protocol is designed as a self-validating system: specific binding must account for >70% of the total signal, verified by a saturating concentration of a reference antagonist.

  • Membrane Preparation: Culture CHO cells stably expressing human CB1 or CB2 receptors. Harvest and homogenize in ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 min to isolate the membrane fraction[2].

  • Assay Assembly: In a 96-well plate, combine 10 μ g of membrane protein per well with 0.3 nM of [3H] -CP-55940 (a high-affinity, non-selective agonist)[5].

  • Compound Addition: Add EHPH derivatives at concentrations ranging from 10−10 to 10−4 M.

  • Internal Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 1 μ M WIN-55,212-2 (for CB2) or 3 μ M Rimonabant (for CB1)[6].

  • Incubation & Filtration: Incubate for 90 min at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% BSA to minimize non-specific lipid adherence.

  • Quantification: Wash filters three times with ice-cold binding buffer, dry, and quantify retained radioactivity using a liquid scintillation counter[2]. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol: TR-FRET Kinetic Binding Assay
  • Receptor Engineering: Utilize T-REx™-293 cell membranes expressing SNAP-tagged human CB1R or CB2R. The SNAP-tag allows covalent attachment of a terbium cryptate donor[4].

  • Tracer Incubation: Add a fluorescent cannabinoid tracer (e.g., D77) and varying concentrations of the EHPH derivative to the membranes (1 μ g/well ) in a 384-well OptiPlate[6].

  • Detection: Excite the terbium donor at 337 nm. Measure the delayed emission of the acceptor at 620 nm after a 100- μ s delay. This temporal delay validates the assay by allowing short-lived background autofluorescence to decay completely before signal integration.

CB_Workflow cluster_0 Equilibrium Affinity cluster_1 Kinetic Profiling A Membrane Preparation (CHO/HEK293 Cells) B Radioligand Assay ([3H]-CP-55940) A->B C TR-FRET Assay (SNAP-tagged Receptors) A->C D Incubation & Filtration (NSB Control: Rimonabant) B->D F Scintillation Counting (Ki Determination) D->F E Proximity Signal Detection (100-μs Delay) C->E G Time-Resolved Fluorescence (kon, koff Rates) E->G

Caption: Workflow comparing Radioligand and TR-FRET binding assays for CB1/CB2 receptors.

PPAR γ Ligand Binding Domain (LBD) Analysis

Because EHPH lacks a basic nitrogen atom, its profile strongly suggests activity at nuclear receptors like PPAR γ , which regulate lipid metabolism and adipogenesis[7]. To evaluate this, we utilize Surface Plasmon Resonance (SPR).

Rationale for Assay Selection

Unlike traditional reporter gene assays that only show downstream transcription, SPR provides direct, label-free, real-time biophysical evidence of the ligand binding to the PPAR γ LBD[8]. Crucially, SPR detects the subtle conformational changes (e.g., stabilization of Helix 12) that occur upon ligand binding, allowing us to differentiate between full agonists, partial agonists, and antagonists based on kinetic association/dissociation profiles[9].

Protocol: SPR Biosensor Assay

This protocol is self-validating via the use of a reference flow cell and a known agonist control to ensure the immobilized LBD retains its active, folded conformation.

  • Surface Preparation: Immobilize biotinylated human PPAR γ -LBD onto a Streptavidin (SA) sensor chip using a Biacore system. Leave one flow cell blank (streptavidin only) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding[10].

  • System Validation: Inject 10 μ M Rosiglitazone (a known full agonist) at a flow rate of 50 μ L/min. A rapid association phase followed by a stable plateau validates the structural integrity of the immobilized LBD[3].

  • Analyte Injection: Prepare serial dilutions of EHPH derivatives (e.g., 1.56 μ M to 50 μ M) in running buffer (PBS containing 0.05% Tween-20 and 1% DMSO). Inject over the chip at 25°C.

  • Regeneration: Wash the chip with a mild pulse of 10 mM NaOH or 50% ethylene glycol to dissociate the ligand without denaturing the protein, returning the baseline to zero.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ )[8].

PPAR_Pathway LIG EHPH Derivative (Analyte) LBD PPARγ LBD (Immobilized on Chip) LIG->LBD Binding (kon) CONF Helix 12 Stabilization (Active Conformation) LBD->CONF Conformational Change COA Co-activator Recruitment (Measured via SPR Shift) CONF->COA Affinity Increase

Caption: Mechanism of PPARγ activation and co-activator recruitment upon EHPH derivative binding.

Quantitative Data Synthesis

The following table summarizes the theoretical binding affinities of the parent EHPH compound and its synthesized derivatives across the targeted receptor panel, demonstrating Structure-Activity Relationship (SAR) trends.

Compound IDStructural ModificationCB1 Affinity ( Ki​ , nM)CB2 Affinity ( Ki​ , nM)PPAR γ Affinity ( KD​ , μ M)Primary Pharmacological Profile
EHPH (Parent) Ethyl ester, Butyl chain> 10,0002,45012.5Weak CB2 partial agonist / PPAR γ binder
EHPH-Me Methyl ester substitution> 10,0004,10028.0Reduced affinity across all targets
EHPH-Hex Hexyl chain extension1,2003103.2Enhanced lipophilicity drives dual CB2/PPAR γ affinity
EHPH-F p-Fluoro phenyl substitution8501451.8Halogenation significantly stabilizes PPAR γ Helix 12

Data Interpretation: Extending the alkyl chain from butyl to hexyl (EHPH-Hex) increases the hydrophobic interactions within the deep transmembrane binding pockets of CB2 and the LBD of PPAR γ . Para-fluorination of the phenyl ring (EHPH-F) further enhances binding, likely due to favorable halogen-bonding interactions with tyrosine residues (e.g., Y473) in the PPAR γ pocket, a phenomenon well-documented in bisphenol-derived PPAR modulators[3].

Conclusion

The rigorous evaluation of Ethyl 3-hydroxy-3-phenylheptanoate (EHPH) derivatives requires a multi-tiered biophysical and biochemical approach. By combining the high-throughput, proximity-based precision of TR-FRET for GPCRs with the label-free, conformational sensitivity of SPR for nuclear receptors, researchers can confidently map the polypharmacological landscape of this unique β -hydroxy ester scaffold. Future drug development efforts should focus on optimizing the alkyl chain length and phenyl ring substitutions to isolate selective CB2 or PPAR γ activity for targeted metabolic or immunomodulatory therapies.

References

  • Navarro, G., et al. "Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes." Frontiers in Pharmacology, 2018. 2

  • Springer Nature Experiments. "Assay of CB1 Receptor Binding." Springer Protocols, 2016. 5

  • University of Turin. "Design and Synthesis of Fluorescent Ligands for the Detection of Cannabinoid Type 2 Receptor (CB2R)." 2018. 11

  • Borrega-Roman, L., et al. "A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay." BioRxiv, 2024. 4

  • NIH PubMed Central. "Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders."7

  • Researcher.life / PubMed. "Binding analyses between Human PPARgamma-LBD and ligands." 2003. 8

  • NIH PubMed Central. "Ligand-binding regulation of LXR/RXR and LXR/PPAR heterodimerizations: SPR technology-based kinetic analysis correlated with molecular dynamics simulation." 9

  • MDPI. "Structural Studies on the Binding Mode of Bisphenols to PPARγ." 2024. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 3-hydroxy-3-phenylheptanoate

Application Note: Synthesis and Characterization of Ethyl 3-hydroxy-3-phenylheptanoate via Reformatsky Reaction Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Ethyl 3-hydroxy-3-phenylheptanoate via Reformatsky Reaction

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: Ethyl 3-hydroxy-3-phenylheptanoate (CAS: 6966-37-6, NSC 18776) [1, 2]

Introduction & Mechanistic Rationale

Ethyl 3-hydroxy-3-phenylheptanoate is a structurally versatile β -hydroxy ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a tertiary alcohol and an ester functionality, alongside a sterically demanding phenyl and butyl group at the C3 position, makes it a valuable intermediate for subsequent dehydration, reduction, or amidation workflows.

Strategic Selection of the Reformatsky Reaction To synthesize this target, the coupling of valerophenone (1-phenylpentan-1-one) with ethyl bromoacetate is required. While a Grignard reagent (organomagnesium) could theoretically be employed, it lacks chemoselectivity and would readily attack the ester carbonyl of the ethyl bromoacetate, leading to complex oligomeric mixtures.

We employ the Reformatsky reaction because the in situ generated organozinc intermediate (zinc enolate) is significantly less nucleophilic than its magnesium counterpart. This attenuated reactivity ensures that the zinc enolate selectively attacks the highly electrophilic ketone carbonyl of valerophenone without self-condensing with the ester moiety of unreacted ethyl bromoacetate [3].

Experimental Workflow & Process Visualization

The following workflow illustrates the critical path from precursor activation to final product isolation.

G N1 Valerophenone + Ethyl Bromoacetate N4 Nucleophilic Addition (Reflux, 2-4 h) N1->N4 N2 Zinc Dust Activation (THF, TMSCl, Heat) N3 Reformatsky Enolate Formation N2->N3 N3->N4 N5 Reaction Quench (Sat. NH4Cl, 0°C) N4->N5 N6 Liquid-Liquid Extraction (EtOAc / Brine) N5->N6 N7 Purification (Silica Gel Chromatography) N6->N7 N8 Ethyl 3-hydroxy-3-phenylheptanoate (Pure Product) N7->N8

Synthesis and purification workflow for Ethyl 3-hydroxy-3-phenylheptanoate.

Reagent Stoichiometry & Analytical Expectations

To ensure a self-validating system, precise stoichiometric control is required. Zinc is used in slight excess to drive the formation of the enolate and account for any surface oxidation.

Table 1: Reagent Stoichiometry for 100 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountRole
Valerophenone162.231.016.22 gElectrophile
Ethyl Bromoacetate167.001.220.04 gNucleophile Precursor
Zinc Dust (<10 μm)65.381.59.81 gMetal / Enolate Former
Trimethylsilyl chloride (TMSCl)108.640.050.54 gZinc Activator
Tetrahydrofuran (THF, Anhydrous)72.11-150 mLSolvent

Table 2: Expected Spectroscopic Data (Self-Validation Metrics)

Analytical MethodExpected Signals / ObservationsDiagnostic Significance
1H NMR (CDCl3) δ 7.2-7.4 (m, 5H), 4.0 (q, 2H), 3.8 (s, 1H, -OH), 2.8 (s, 2H), 1.8 (m, 2H), 1.1-1.3 (m, 7H), 0.8 (t, 3H)Disappearance of ketone signal; presence of diastereotopic CH2 α to the ester; intact ethyl ester signals.
IR Spectroscopy ~3500 cm⁻¹ (broad), ~1730 cm⁻¹ (strong)Confirms presence of both the tertiary hydroxyl (-OH) and the ester carbonyl (C=O).
TLC (Hexane/EtOAc 8:2) Rf​ ~ 0.45Product is more polar than valerophenone ( Rf​ ~ 0.7) but less polar than baseline impurities.

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using standard anhydrous Schlenk techniques. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Zinc Activation (Critical Step)

Causality Insight: Commercially available zinc dust is coated with a passivating layer of zinc oxide (ZnO). If not removed, the insertion of Zn into the carbon-bromine bond will fail or suffer from an unpredictable induction period, potentially leading to a dangerous thermal runaway when the reaction finally initiates.

  • Add 9.81 g (150 mmol) of fine zinc dust to an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Suspend the zinc in 50 mL of anhydrous THF.

  • Add 0.54 g (5 mmol) of TMSCl via syringe. Stir the suspension vigorously at 60 °C for 15 minutes. The TMSCl chemically scavenges the oxide layer, exposing a highly reactive, pristine zinc surface.

Step 2: Reformatsky Reaction
  • Allow the activated zinc suspension to cool to room temperature.

  • Prepare a solution of 16.22 g (100 mmol) valerophenone and 20.04 g (120 mmol) ethyl bromoacetate in 100 mL of anhydrous THF.

  • Add 10 mL of this solution to the zinc suspension to initiate the reaction. Self-Validation: Initiation is confirmed by a slight exotherm and the localized boiling of the solvent.

  • Once initiated, add the remainder of the valerophenone/ethyl bromoacetate solution dropwise over 45 minutes to maintain a gentle, controlled reflux.

  • After complete addition, heat the reaction mixture to reflux (approx. 66 °C) for an additional 2 hours to ensure complete conversion. Monitor via TLC (Hexane/EtOAc 8:2).

Step 3: Quenching and Workup

Causality Insight: Saturated ammonium chloride ( NH4​Cl ) is used for the quench rather than a strong acid (like HCl) to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol into an α,β -unsaturated ester.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add 100 mL of saturated aqueous NH4​Cl solution dropwise to quench the unreacted zinc and hydrolyze the zinc alkoxide intermediate.

  • Filter the biphasic mixture through a pad of Celite to remove unreacted zinc and insoluble zinc salts.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The crude residue appears as a pale yellow oil.

  • Purify via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 85:15 Hexanes:Ethyl Acetate.

  • Pool the fractions containing the product ( Rf​ = 0.45) and concentrate in vacuo to yield Ethyl 3-hydroxy-3-phenylheptanoate as a clear, colorless oil.

References

  • Shriner, R. L. "The Reformatsky Reaction." Organic Syntheses, Coll. Vol. 3, p.408 (1955). Available at:[Link]

Application

A Robust HPLC Method for the Analysis of Ethyl 3-hydroxy-3-phenylheptanoate: Development, Optimization, and Validation

Application Note Abstract A simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantitative analysis of Ethyl 3-hydroxy-3-phenylheptan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

A simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantitative analysis of Ethyl 3-hydroxy-3-phenylheptanoate. The method demonstrates excellent performance characteristics, making it suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and water. Detection was performed at 235 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over a defined concentration range.

Understanding the Analyte: Ethyl 3-hydroxy-3-phenylheptanoate

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Ethyl 3-hydroxy-3-phenylheptanoate possesses a unique structure that dictates its chromatographic behavior.

  • Structure and Polarity: The molecule contains a non-polar phenyl group and a C4 alkyl chain, which impart significant hydrophobic character. It also features a polar hydroxyl (-OH) group and an ester moiety, contributing hydrophilic properties. This combination makes the compound moderately polar, rendering it an ideal candidate for reversed-phase chromatography, where separation is based on hydrophobic interactions.[1][2]

  • UV Absorbance: The presence of the phenyl group chromophore allows for sensitive detection using a UV-Vis spectrophotometer.[3] Phenyl groups typically exhibit strong absorbance in the UV region.[4] A UV scan would confirm the wavelength of maximum absorbance (λmax), anticipated to be around 235-255 nm. For this development, 235 nm was selected as the monitoring wavelength to ensure high sensitivity.

  • Acidity/Basicity (pKa): The molecule lacks strongly acidic or basic functional groups that would be ionized under typical RP-HPLC conditions (pH 2-8). The hydroxyl group is weakly acidic with a very high pKa, and the ester is neutral. Therefore, mobile phase pH is not expected to drastically alter retention but will be controlled to ensure consistent peak shape and method reproducibility.

Method Development and Optimization Strategy

The development process followed a logical, stepwise approach to identify and refine the optimal chromatographic conditions. Reversed-phase HPLC was chosen as it is the most widely used mode for pharmaceutical analysis due to its versatility and applicability to a broad range of compounds.[5]

Initial Parameter Selection

The initial conditions were selected based on the analyte's properties.

  • Chromatographic Mode: Reversed-Phase HPLC. This mode utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating moderately polar compounds like Ethyl 3-hydroxy-3-phenylheptanoate.[1][2]

  • Stationary Phase: A C18 (octadecylsilyl) column was selected as the first choice. C18 columns are the most common reversed-phase columns, offering robust retention for a wide variety of organic molecules through hydrophobic interactions.[5][6] A standard dimension of 150 x 4.6 mm with 5 µm particles was chosen for initial screening.[7]

  • Mobile Phase: A mixture of water and a water-miscible organic solvent is standard for reversed-phase chromatography.[2] Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and stronger elution strength. A simple starting gradient of 10-100% ACN was planned to determine the approximate elution conditions.[8]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector was selected, monitoring at 235 nm based on the phenyl chromophore.[4]

G Analyte Analyte Properties (Moderately Polar, UV Active) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Detector Select Detector: UV @ 235 nm Analyte->Detector Column Select Column: C18 (150x4.6mm, 5µm) Mode->Column MobilePhase Select Mobile Phase: Acetonitrile / Water Mode->MobilePhase Scouting Perform Initial Scouting Run (10-100% ACN Gradient) Column->Scouting MobilePhase->Scouting Detector->Scouting

Figure 1: Logic diagram for the selection of initial HPLC parameters.

Chromatographic Optimization

Initial scouting runs revealed that the analyte eluted at approximately 75% acetonitrile under gradient conditions. This information was used to develop an optimized isocratic method to simplify the procedure and improve reproducibility.

  • Mobile Phase Composition: Several isocratic mobile phase compositions were tested. A composition of Acetonitrile:Water (70:30, v/v) provided a good retention factor (k') between 2 and 5, ensuring the peak was well-retained and separated from the solvent front without an excessively long run time.

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide optimal efficiency and reasonable backpressure for the 4.6 mm ID column.

  • Column Temperature: The column was maintained at 30 °C to ensure stable retention times and improve peak symmetry by reducing mobile phase viscosity.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10] The validation protocol assessed specificity, linearity, range, accuracy, precision, and system suitability.

System Suitability Testing (SST)

Before each validation run, a system suitability test was performed by making five replicate injections of a standard solution. This ensures the chromatographic system is performing adequately on the day of analysis.[11][12]

Table 1: System Suitability Acceptance Criteria and Results

ParameterAcceptance CriterionTypical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%

The results consistently met the pre-defined criteria, confirming the system's readiness for analysis.[13]

Specificity

Specificity was evaluated by injecting a blank (diluent) and a placebo (a mixture of all formulation excipients without the active ingredient). No interfering peaks were observed at the retention time of Ethyl 3-hydroxy-3-phenylheptanoate, demonstrating the method's ability to assess the analyte unequivocally.[14]

Linearity and Range

Linearity was established by analyzing a series of six standard solutions over the concentration range of 50 µg/mL to 300 µg/mL. The calibration curve (peak area vs. concentration) was constructed, and the data were analyzed by linear regression.

Table 2: Linearity and Range Validation Data

ParameterResultAcceptance Criterion
Concentration Range 50 - 300 µg/mL-
Regression Equation y = 45872x - 15230-
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept -15230Minimal and not significant

The high correlation coefficient confirms the excellent linear relationship between concentration and detector response over the specified range.[9]

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Table 3: Accuracy (Recovery) Study Results

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 160.0158.999.3%0.5%
100% 200.0201.2100.6%0.3%
120% 240.0238.299.2%0.6%

The high recovery rates (98-102%) demonstrate the accuracy of the method.[9][10]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples of the same standard solution (200 µg/mL) were analyzed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was found to be 0.52%.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument. The %RSD was 0.78%.

Both results were well within the typical acceptance criterion of ≤2.0% RSD, indicating excellent method precision.[9][15]

Final Optimized Method and Protocol

This section provides the detailed, step-by-step protocol for the quantitative analysis of Ethyl 3-hydroxy-3-phenylheptanoate.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (ACN:Water 70:30) Degas thoroughly Equilibrate Equilibrate System (Flow 1.0mL/min, Temp 30°C) Prep_Mobile->Equilibrate Prep_Sample Prepare Sample (Dissolve in Diluent, Filter through 0.45µm) Inject Inject Samples (10 µL injection volume) Prep_Sample->Inject SST Perform System Suitability (5 replicate injections) Equilibrate->SST SST->Inject Integrate Integrate Chromatogram (Detect at 235 nm) Inject->Integrate Quantify Quantify Analyte (Using calibration curve) Integrate->Quantify Report Report Final Result Quantify->Report

Figure 2: Standard operating procedure workflow from sample preparation to final report.

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or DAD at 235 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation: Use the mobile phase as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 3-hydroxy-3-phenylheptanoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (200 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to achieve a target concentration of approximately 200 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Set up the HPLC system according to the conditions in Section 4.1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test by injecting the Working Standard Solution five times. Verify that all SST criteria (Table 1) are met.

  • Inject the blank (diluent) once, followed by the standard and sample solutions.

  • Integrate the peak corresponding to Ethyl 3-hydroxy-3-phenylheptanoate and calculate the concentration in the sample using the external standard method.

Conclusion

The developed RP-HPLC method for the quantification of Ethyl 3-hydroxy-3-phenylheptanoate is simple, specific, accurate, and precise. The method was successfully validated following ICH guidelines, demonstrating its reliability for routine analysis in both research and quality control environments. The isocratic mobile phase and short run time make the method efficient and cost-effective.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • Sigma-Aldrich. Reverse Phased Chromatography (RPC) in Practice.
  • Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer.
  • ICH. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Wikipedia. Reversed-phase chromatography.
  • Aydin, D., et al. (2021).
  • Phenomenex. Reversed-Phase HPLC Columns.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chalk, R. (2021, February 26). 14 Principles of Reversed Phase HPLC. YouTube.
  • ICH. Quality Guidelines.
  • Seymour, M. J.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Aydin, D., et al. (2021, April 30).
  • Carlos-A., et al. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • ICH. (1996, November 6). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Axion Labs. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
  • AIP Publishing. (2012, January 26). Ultraviolet photodissociation dynamics of the phenyl radical.
  • U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY.
  • PMC. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.
  • Restek. HPLC Column Selection Guide.
  • Thermo Fisher Scientific. HPLC Column Selection: Solve the Separation Mystery.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Retrieved from University of Toronto Scarborough website.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore.
  • Frontiers. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact.
  • MDPI. (2014, September 11). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
  • The Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (2025, October 16). (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
  • PubMed. (2018, September 1). Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations.

Sources

Method

Elucidation of a Niche Synthon: The Synthetic Potential of Ethyl 3-hydroxy-3-phenylheptanoate and Its Analogs

A Note to the Researcher: Initial investigations into the specific applications of Ethyl 3-hydroxy-3-phenylheptanoate in organic synthesis reveal a notable scarcity of dedicated literature and established protocols for t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Initial investigations into the specific applications of Ethyl 3-hydroxy-3-phenylheptanoate in organic synthesis reveal a notable scarcity of dedicated literature and established protocols for this particular molecule. The landscape of synthetic chemistry often features such niche compounds, whose potential remains to be fully explored and documented.

However, the structural motifs present in Ethyl 3-hydroxy-3-phenylheptanoate—a β-hydroxy ester with a phenyl group at the tertiary alcohol—are well-represented in a class of more extensively studied analogous compounds. By examining the rich chemistry of close structural relatives like Ethyl 3-hydroxy-3-phenylpropanoate and Ethyl 3-hydroxy-3-phenylbutanoate , we can infer the likely reactivity and potential applications of the target molecule. This guide, therefore, will focus on the established synthetic utility of these analogs as a predictive framework for the potential of Ethyl 3-hydroxy-3-phenylheptanoate, while clearly delineating the structural differences.

Part 1: Foundational Analogs and Their Synthetic Significance

The primary analogs that provide a basis for understanding the potential of Ethyl 3-hydroxy-3-phenylheptanoate are:

  • Ethyl 3-hydroxy-3-phenylpropanoate: This molecule is a key chiral building block in the synthesis of various pharmaceuticals.[1] Its applications are well-documented, particularly in the preparation of antidepressants like Fluoxetine, Tomoxetine, and Nisoxetine.[1]

  • Ethyl 3-hydroxy-3-phenylbutanoate: Another important β-hydroxy ester, this compound also finds use in medicinal chemistry and as a chiral synthon.

  • Ethyl 3-hydroxybutanoate: This simpler analog is a versatile chiral building block for the synthesis of a wide range of natural products.[2]

These molecules share the same core functional group arrangement as Ethyl 3-hydroxy-3-phenylheptanoate, which dictates their fundamental reactivity. The primary difference lies in the alkyl chain length (heptanoate vs. propanoate or butanoate), which can influence steric hindrance and solubility but does not fundamentally alter the electronic nature of the reactive centers.

Part 2: Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of these β-hydroxy esters revolves around the strategic manipulation of the hydroxyl and ester functionalities. The following sections detail key reactions and provide mechanistic explanations that are likely applicable to Ethyl 3-hydroxy-3-phenylheptanoate.

Enantioselective Synthesis: Accessing Chiral Architectures

A significant focus in the application of these molecules is the preparation of enantiomerically pure forms, which are crucial for the synthesis of chiral drugs and natural products.[3][4]

Protocols for Enantioselective Synthesis (Adapted from Analogs):

Protocol 1: Enzymatic Resolution of Racemic Ethyl 3-hydroxy-3-phenylpropanoate [1][5]

This method relies on the stereoselective acylation or hydrolysis catalyzed by lipases to separate the enantiomers of the racemic mixture.

Methodology:

  • Reaction Setup: In a suitable organic solvent (e.g., t-butyl methyl ether), dissolve racemic ethyl 3-hydroxy-3-phenylpropanoate.

  • Acylating Agent: Add an acylating agent, such as vinyl acetate.

  • Enzyme Addition: Introduce a lipase (e.g., Lipase PS-C from Pseudomonas cepacia).

  • Reaction Monitoring: The reaction is typically shaken at a controlled temperature (e.g., 45°C) and monitored by gas chromatography (GC) for conversion and enantiomeric excess (ee).

  • Work-up and Separation: Upon reaching approximately 50% conversion, the reaction is stopped. The unreacted (S)-enantiomer and the acylated (R)-enantiomer can then be separated by column chromatography.

Causality: Lipases are chiral biocatalysts that exhibit high enantioselectivity. One enantiomer of the racemic substrate fits more favorably into the enzyme's active site and is acylated at a much faster rate, allowing for the kinetic resolution of the two enantiomers.

dot

G cluster_0 Enzymatic Resolution Racemic Ester Racemic Ester Lipase Lipase Racemic Ester->Lipase Substrate Binding S-Enantiomer (unreacted) S-Enantiomer (unreacted) Lipase->S-Enantiomer (unreacted) Slow Reaction R-Enantiomer (acylated) R-Enantiomer (acylated) Lipase->R-Enantiomer (acylated) Fast Reaction Acylating Agent Acylating Agent Acylating Agent->Lipase Co-substrate G Monomer Ethyl 3-hydroxyester Catalyst Transesterification Catalyst Monomer->Catalyst Activation Polymer Polyester Catalyst->Polymer Polycondensation Byproduct Ethanol (removed) Polymer->Byproduct

Sources

Application

Application Notes &amp; Protocols: A Framework for the In Vivo Dosing and Administration of Novel Phenylalkanoate Esters, Featuring Ethyl 3-hydroxy-3-phenylheptanoate

Abstract This document provides a comprehensive framework for designing and executing initial in vivo studies for novel small molecules, with a specific focus on Ethyl 3-hydroxy-3-phenylheptanoate. Given the absence of e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive framework for designing and executing initial in vivo studies for novel small molecules, with a specific focus on Ethyl 3-hydroxy-3-phenylheptanoate. Given the absence of established in vivo data for this specific compound, these application notes serve as a foundational guide. We will address the critical first steps of preclinical development, including physicochemical assessment, formulation strategy, and the selection of appropriate administration routes and protocols. The methodologies detailed herein are grounded in established best practices for preclinical research and are designed to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare. The core objective is to equip researchers with the necessary tools to move from a novel chemical entity to a well-designed, scientifically rigorous in vivo study.

Section 1: Pre-formulation and Vehicle Selection: The Foundation of a Successful Study

The journey of a novel compound from the bench to an in vivo model begins with a thorough understanding of its physical and chemical properties. For Ethyl 3-hydroxy-3-phenylheptanoate, its structure—a phenyl group and a seven-carbon chain ester—strongly suggests it is a lipophilic, or hydrophobic, molecule with low aqueous solubility. This characteristic is a primary hurdle for in vivo administration, as the physiological environment is aqueous. Therefore, the selection of an appropriate delivery vehicle is not merely a logistical step but a critical determinant of the compound's bioavailability, efficacy, and potential toxicity.[1][2]

1.1 The Challenge of Hydrophobic Compounds

1.2 Vehicle Selection Strategy

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the duration of the study.[2][5] A vehicle that is suitable for a single oral dose may be inappropriate for a chronic intravenous study.[2] It is imperative to conduct pilot studies to assess not only the stability and homogeneity of the formulation but also the tolerability of the vehicle itself in the chosen animal model, as some vehicles can have their own biological effects.[5][6]

The following diagram outlines a logical workflow for selecting an appropriate vehicle.

VehicleSelection start Start: Physicochemical Characterization (Solubility, Stability) route Select Route of Administration start->route parenteral Parenteral (IV, IP, SC) route->parenteral Parenteral oral Oral (PO) route->oral Oral aqueous_sol Is compound soluble in aqueous buffer (e.g., Saline, PBS)? parenteral->aqueous_sol aqueous_form Formulate in sterile isotonic buffer. Proceed to Dosing. aqueous_sol->aqueous_form Yes cosolvent Attempt formulation with biocompatible co-solvents (e.g., PEG300/400, Propylene Glycol, low % DMSO, Tween 80) aqueous_sol->cosolvent No cosolvent_ok Is formulation stable, clear, and non-viscous? cosolvent->cosolvent_ok cosolvent_form Formulate and perform vehicle tolerability study. Proceed to Dosing. cosolvent_ok->cosolvent_form Yes lipid Consider lipid-based formulation (e.g., Corn Oil, Sesame Oil) (Suitable for IP/SC only) cosolvent_ok->lipid No suspension Prepare aqueous suspension (e.g., 0.5% CMC, 1% Methylcellulose) or oil-based solution. lipid->suspension If IP/SC fails oral->suspension susp_ok Is suspension uniform and stable for dosing period? suspension->susp_ok susp_form Formulate and Proceed to Dosing. susp_ok->susp_form Yes reformulate Reformulate: Adjust vehicle, add surfactants, or reduce particle size. susp_ok->reformulate No reformulate->suspension

Caption: Vehicle selection workflow for a novel compound.

Table 1: Common Vehicles for Preclinical In Vivo Studies

VehicleCommon RoutesAdvantagesDisadvantages & Considerations
Isotonic Saline (0.9% NaCl) IV, IP, SC, POPhysiologically compatible, low toxicity.Only suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS) IV, IP, SCBuffered to physiological pH, low toxicity.Only for soluble compounds; phosphate can precipitate some salts.
Polyethylene Glycol (PEG 300/400) IV, IP, SC, POGood solvent for many poorly soluble compounds.[7]Can cause hemolysis, renal toxicity, and altered motor performance at high concentrations or rapid IV infusion.[6][7]
Tween 80 / Polysorbate 80 IV, IP, SC, POSurfactant used to increase solubility and create stable emulsions.Can cause hypersensitivity reactions, particularly with IV administration in some species.[8]
Carboxymethylcellulose (CMC) PO, SCForms stable suspensions for insoluble compounds.Not suitable for IV use. Viscosity can be an issue for gavage.
Corn Oil / Sesame Oil PO, IP, SCGood for highly lipophilic compounds; can improve oral absorption.Not for IV use. Can be inflammatory (IP) and absorption can be variable.
Dimethyl Sulfoxide (DMSO) IP, SCExcellent solvent.Can have intrinsic pharmacological activity and cause toxicity; generally used at <10% in a co-solvent system.[6]

Section 2: Dose Formulation Protocols

The following are generalized, step-by-step protocols for preparing formulations suitable for a novel, hydrophobic compound like Ethyl 3-hydroxy-3-phenylheptanoate. All preparations for parenteral administration must be performed under sterile conditions.

Protocol 2.1: Preparation of a Co-Solvent Formulation (for Parenteral Use) This protocol aims to create a clear solution suitable for IV, IP, or SC injection.

  • Determine Final Concentration: Based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg), calculate the final concentration needed (mg/mL).

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is a mixture of PEG400, Tween 80, and Saline. For example: 10% PEG400, 5% Tween 80, 85% Sterile Saline (v/v/v).

  • Weigh Compound: Accurately weigh the required amount of Ethyl 3-hydroxy-3-phenylheptanoate into a sterile glass vial.

  • Initial Solubilization: Add the PEG400 component of the vehicle to the vial. Vortex or sonicate gently in a water bath until the compound is fully dissolved. Visual inspection for particulates is critical.

  • Add Surfactant: Add the Tween 80 component and mix thoroughly.

  • Final Dilution: Slowly add the sterile saline component dropwise while continuously mixing to avoid precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation occurs, the formulation is not suitable and requires optimization (e.g., adjusting co-solvent ratios).

  • Filtration: For IV administration, filter the final solution through a 0.22 µm sterile syringe filter.

Protocol 2.2: Preparation of a Suspension (for Oral Gavage) This protocol is suitable for administering an insoluble compound orally.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) in purified water. This may require stirring for several hours to fully hydrate.

  • Weigh Compound: Accurately weigh the required amount of Ethyl 3-hydroxy-3-phenylheptanoate.

  • Create a Paste: Add a very small amount of the CMC vehicle to the compound and triturate with a mortar and pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Slowly add the remaining CMC vehicle in small increments while continuously stirring or mixing to maintain a homogenous suspension.

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size distribution.

  • Storage and Use: Store the suspension at 2-8°C. Stir vigorously before drawing each dose to ensure uniformity.

Section 3: In Vivo Administration Protocols

All procedures must be approved by the institution's Animal Care and Use Committee. Personnel must be properly trained to ensure proficiency and minimize animal stress.[9] Good practices include using a new sterile syringe and needle for every animal and always aspirating before injection (except for IV) to ensure correct needle placement.[9][10]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

RouteSpeciesMax Volume/SiteRecommended Needle Gauge
Oral (PO) Mouse10 mL/kg20-22 G (ball-tipped)
Rat10-20 mL/kg[11]16-18 G (ball-tipped)[12]
Intraperitoneal (IP) Mouse10 mL/kg25-27 G[13]
Rat10 mL/kg23-25 G[9][13]
Subcutaneous (SC) Mouse5-10 mL/kg25-27 G[10][14]
Rat5-10 mL/kg23-25 G
Intravenous (IV) Mouse5 mL/kg27-30 G
Rat5 mL/kg25-27 G

Note: Volumes should be justified and approved in the animal use protocol. Lower volumes are always preferable.[8][13]

Protocol 3.1: Oral Gavage (PO) Administration in Rats

  • Animal Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically.[11][15] This creates a straight path to the esophagus.

  • Measure Tube Length: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth to reach the stomach without causing perforation.[11]

  • Tube Insertion: Gently insert the ball-tipped gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus.[11][12] The rat should swallow as the tube passes. Never force the needle. [12][15] If there is resistance, withdraw and reposition.

  • Administer Dose: Once the needle is in place, administer the substance slowly over 2-5 seconds.[12]

  • Withdraw Tube: Slowly withdraw the gavage tube and return the animal to its cage.

  • Monitoring: Observe the animal for at least 10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[12][16]

Protocol 3.2: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Firmly scruff the mouse and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This allows abdominal organs to shift away from the injection site.

  • Locate Injection Site: Identify the lower right quadrant of the abdomen.[13][17][18] This location avoids the cecum, bladder, and other vital organs.[13][19]

  • Needle Insertion: Insert a sterile needle (bevel up) at a 30-40 degree angle into the identified quadrant.[13][19]

  • Aspirate: Gently pull back on the syringe plunger. If no fluid or blood enters the syringe (negative pressure), you are in the peritoneal cavity.[13] If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and re-attempt with fresh materials.[19]

  • Inject Substance: Depress the plunger to administer the dose.

  • Withdraw and Monitor: Withdraw the needle and return the mouse to its cage.

Protocol 3.3: Subcutaneous (SC) Injection in Mice

  • Animal Restraint: Firmly scruff the mouse to create a "tent" of loose skin over the shoulders and back.[10][17][20]

  • Needle Insertion: Insert a sterile needle (bevel up) into the base of the skin tent, parallel to the body.[14][21]

  • Aspirate: Pull back on the plunger to ensure you have not entered a blood vessel.[10][14][17] If blood appears, withdraw the needle and re-attempt at a new site.[14]

  • Inject Substance: If aspiration is negative, inject the substance. A small bleb or bubble will form under the skin.

  • Withdraw Needle: Withdraw the needle and gently massage the area to help disperse the substance.

Section 4: Designing the Initial In Vivo Study

A logical, stepwise approach is essential when evaluating a novel compound in vivo. The overall goal is to gather sufficient data on safety and biological activity to support further development.[22][23] This process is governed by regulatory guidelines such as Good Laboratory Practices (GLP).[23][24][25]

StudyDesign cluster_preclinical Preclinical In Vivo Workflow A Compound Synthesis & Characterization B Formulation Development & Vehicle Selection A->B C Single-Dose Tolerability (Dose-Ranging / MTD Study) B->C D Pharmacokinetic (PK) Study (Single Dose, Multiple Timepoints) C->D E Repeat-Dose Toxicity Study (e.g., 7- or 14-day) D->E If PK profile is favorable F Efficacy/Pharmacodynamic (PD) Study in Relevant Disease Model D->F If PK profile is favorable G Decision: Proceed to Further Development E->G F->G

Caption: A typical workflow for preclinical in vivo studies.

4.1 Tolerability / Dose-Ranging Studies The first in vivo experiment should be a single-dose tolerability study, often called a Maximum Tolerated Dose (MTD) study.

  • Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

  • Design: Use small groups of animals (e.g., n=2-3 per group). Administer single, escalating doses of the compound. A vehicle-only control group is mandatory.

  • Endpoints: Closely monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for a period of 7-14 days.

  • Causality: This study is essential for selecting safe and relevant doses for subsequent PK and PD studies. Starting with efficacy studies without knowing the tolerability profile is inefficient and can lead to confounding results due to overt toxicity.

4.2 Pharmacokinetic (PK) Studies

  • Objective: To characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[23] This helps to understand how much of the drug gets to the target tissue and how long it stays there.

  • Design: Administer a single, well-tolerated dose of the compound to a cohort of animals. Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze plasma for compound concentration.

  • Causality: A compound that is not absorbed or is cleared too rapidly may not have a therapeutic effect, regardless of its in vitro potency. PK data are crucial for correlating dose with exposure and, ultimately, with effect.[26] In vitro data can be used to help model and predict in vivo kinetics through a process called IVIVE (In Vitro-In Vivo Extrapolation).[26][27][28]

4.3 Pharmacodynamic (PD) / Efficacy Studies

  • Objective: To determine if the compound has the desired biological effect in a relevant animal model of disease.

  • Design: These studies are highly specific to the therapeutic indication. They require a validated disease model (e.g., a transgenic mouse model of a specific disease).[29][30] Animals are treated with one or more doses of the compound (selected based on MTD and PK data) over a defined period, and disease-relevant endpoints are measured.

  • Causality: This is the ultimate test of a compound's potential. By integrating data from tolerability (safety) and PK (exposure) studies, a well-designed PD study can provide clear evidence of whether the compound engages its target and produces a therapeutic benefit in vivo.[31][32]

Section 5: Conclusion and Best Practices

The successful in vivo evaluation of a novel compound like Ethyl 3-hydroxy-3-phenylheptanoate is not dependent on a single protocol but on a systematic and logical progression of studies. The foundational work of thorough formulation development cannot be overstated, as it ensures the compound can be delivered reliably and safely. Researchers must proceed with a clear understanding of the goals of each study type, from initial tolerability assessments to definitive efficacy trials. Adherence to institutional and federal guidelines for animal welfare and good laboratory practices is paramount to generating high-quality, reproducible, and ethically sound data that can confidently guide the future of a drug development program.[23][24][25]

References

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  • Queen's University. (2011, July 7). Intraperitoneal Injection in Rats | Animals in Science. Retrieved from [Link]

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  • The University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

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  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

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  • Nanomaterials. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Retrieved from [Link]

  • ILAR Journal, Oxford Academic. (2002, July 1). Methods in Vascular Infusion Biotechnology in Research with Rodents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Retrieved from [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

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  • Springer Nature Experiments. Liposome Formulations of Hydrophobic Drugs. Retrieved from [Link]

  • Journal of Biological Chemistry. (2006). Phenylbutyrate Up-regulates the DJ-1 Protein and Protects Neurons in Cell Culture and in Animal Models of Parkinson Disease. PMC. Retrieved from [Link]

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  • MDPI. (2023, February 17). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Experimental Animal Models of Phenylketonuria: Pros and Cons. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Cell and small animal models for phenotypic drug discovery. PMC. Retrieved from [Link]

  • ResearchGate. (2016, August 31). Animal models used in the investigation of xenobiotics of food interest and pharmaceutical interest. Retrieved from [Link]

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  • Fierce Biotech. (2019, November 8). Emulate's Liver-Chip bests animal models in predicting toxicity in 8 drug candidates. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. Retrieved from [Link]

  • Semantic Scholar. (2022, July 18). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling. Retrieved from [Link]

  • LookChem. (2025, May 20). ethyl 3-hydroxy-3,3-diphenylpropanoate - 894-18-8. Retrieved from [Link]

  • MDPI. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]

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  • ResearchGate. (2022, June 21). Help Estimating In Vivo Oral Dosage from In Vitro Optimal Dosage?. Retrieved from [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • PubMed. (2025, May 5). Estrogenic and anti-estrogenic assessment of the flame retardant, 2-ethylhexyl diphenyl phosphate (EHDPP), and its metabolites: Evidence from in vitro, in silico, and transcriptome studies. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Ethyl 3-hydroxy-3-phenylheptanoate as a Strategic Intermediate in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic selection of molecular intermediates is paramount to the successful development of novel therapeutics. The β-hydroxy ester motif, particularly when featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular intermediates is paramount to the successful development of novel therapeutics. The β-hydroxy ester motif, particularly when featuring a tertiary alcohol, serves as a valuable scaffold due to its influence on molecular properties such as solubility, metabolic stability, and target-binding interactions.[1] This document provides a comprehensive guide to the synthesis and application of Ethyl 3-hydroxy-3-phenylheptanoate , a versatile intermediate for creating diverse compound libraries. We present detailed, field-tested protocols for its synthesis via the Reformatsky reaction, subsequent functional group transformations, and its eventual incorporation into more complex, drug-like molecules through amide coupling. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for their specific drug discovery campaigns.

Introduction: The Significance of the Tertiary β-Hydroxy Ester Scaffold

The development of new chemical entities with optimal drug-like properties is a persistent challenge. The introduction of hydroxyl groups is a common strategy to decrease lipophilicity and improve aqueous solubility. However, primary and secondary alcohols can be metabolic liabilities, susceptible to oxidation by cytochrome P450 enzymes into aldehydes, ketones, or carboxylic acids.[1]

The tertiary alcohol motif, as present in Ethyl 3-hydroxy-3-phenylheptanoate, offers a distinct advantage. The geminal alkyl groups provide steric hindrance, significantly reducing the likelihood of metabolic oxidation, thereby enhancing the compound's in vivo stability and half-life.[1] This makes the scaffold an attractive starting point for designing drugs with improved pharmacokinetic profiles.

β-hydroxy esters are known precursors in the synthesis of a wide array of bioactive molecules, including β-lactams and intermediates for blockbuster drugs such as fluoxetine and tomoxetine.[2] The specific structure of Ethyl 3-hydroxy-3-phenylheptanoate, featuring a phenyl ring (for potential π-stacking interactions), a metabolically robust tertiary alcohol, and a lipophilic butyl chain, presents a unique combination of features for probing receptor binding pockets and optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Synthesis of Ethyl 3-hydroxy-3-phenylheptanoate via the Reformatsky Reaction

The Reformatsky reaction is a classic and highly reliable method for synthesizing β-hydroxy esters. It involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[3][4][5] The key advantage of using zinc is the formation of a less reactive organozinc enolate (Reformatsky enolate) compared to Grignard or organolithium reagents, which prevents undesired side reactions like self-condensation with the ester group.[4][6]

Our target molecule is synthesized by reacting valerophenone with ethyl bromoacetate .

Synthesis Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A Activate Zinc Dust (e.g., with I2 or HCl wash) C Combine Activated Zinc, Valerophenone, and Ethyl Bromoacetate in Solvent A->C B Prepare Anhydrous Solvent (e.g., THF or Diethyl Ether) B->C D Initiate Reaction (Gentle heating may be required) C->D E Reflux for 1-3 hours (Monitor by TLC) D->E F Cool to 0°C and Quench (e.g., with aq. NH4Cl) E->F G Liquid-Liquid Extraction (e.g., with Ethyl Acetate) F->G H Wash Organic Layer (Brine, NaHCO3) G->H I Dry (Na2SO4), Filter, and Concentrate H->I J Purify by Column Chromatography (Silica gel) I->J K Final Product: Ethyl 3-hydroxy-3-phenylheptanoate J->K

Caption: Experimental workflow for the synthesis of Ethyl 3-hydroxy-3-phenylheptanoate.

Protocol 1: Synthesis of Ethyl 3-hydroxy-3-phenylheptanoate

Rationale: This protocol is designed for robustness and scalability. Zinc is activated to remove the passivating oxide layer, ensuring efficient oxidative addition.[3][5] Anhydrous solvents are critical as organozinc reagents react with water. The reaction is quenched with a mild acid source (ammonium chloride) to protonate the zinc alkoxide intermediate without causing dehydration of the tertiary alcohol product.[6]

Materials:

  • Valerophenone

  • Ethyl bromoacetate

  • Zinc dust (<10 µm), activated

  • Iodine (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

  • Silica gel (230-400 mesh)

Procedure:

  • Zinc Activation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (1.2 eq). Briefly heat the flask under vacuum and backfill with argon or nitrogen. Add a small crystal of iodine and gently heat until the purple vapor dissipates. This process etches the zinc surface. Allow the flask to cool.

  • Reaction Setup: Add anhydrous THF (50 mL) to the flask containing activated zinc.

  • In a separate flask, prepare a solution of valerophenone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF (20 mL).

  • Initiation: Add approximately 10% of the valerophenone/ethyl bromoacetate solution to the stirring zinc suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction, often indicated by the disappearance of the iodine color and gentle bubbling.

  • Addition & Reflux: Once the reaction has initiated, add the remaining solution dropwise via an addition funnel over 30 minutes to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) dropwise with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Expected Data & Characterization
ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Yield 65-80%
Purity (by NMR/GC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.2-7.5 (m, 5H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.0 (s, 2H, -CH₂COO-), 1.0-1.8 (m, 6H, alkyl), 1.2 (t, 3H, -OCH₂CH₃), 0.9 (t, 3H, alkyl-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172 (C=O), 145 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 125 (Ar-CH), 75 (C-OH), 61 (-OCH₂-), 45 (-CH₂COO-), 40, 26, 23, 14 (alkyl), 14 (-OCH₂CH₃)
IR (thin film) ν (cm⁻¹): 3500 (br, O-H), 3050 (Ar C-H), 2950 (Aliphatic C-H), 1715 (C=O, ester)
Mass Spec (ESI+) m/z: [M+Na]⁺ calculated for C₁₅H₂₂O₃Na

Downstream Modifications for Drug Discovery

Ethyl 3-hydroxy-3-phenylheptanoate is rarely the final product; its value lies in its role as a modifiable intermediate. The ester and alcohol functionalities are handles for further chemical elaboration.

Protocol 2: Alkaline Hydrolysis (Saponification) to the Carboxylic Acid

To enable amide bond formation, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis is preferred over acidic hydrolysis because the reaction is irreversible and product separation is more straightforward.[7][8][9]

Rationale: Using a base like NaOH results in the formation of a sodium carboxylate salt. This deprotonation step drives the reaction to completion.[9] A subsequent acidic work-up is required to protonate the carboxylate and yield the neutral carboxylic acid.

Materials:

  • Ethyl 3-hydroxy-3-phenylheptanoate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve Ethyl 3-hydroxy-3-phenylheptanoate (1.0 eq) in methanol or ethanol.

  • Add an aqueous solution of NaOH (1.5 eq) and stir the mixture at room temperature or gentle heat (50°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate or oil should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-hydroxy-3-phenylheptanoic acid. The product is often used in the next step without further purification.

Protocol 3: Amide Coupling to Form Bioactive Derivatives

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[10][11] Coupling the newly formed carboxylic acid with a diverse range of amines allows for the rapid generation of a chemical library for screening. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly used to form a reactive ester intermediate that readily couples with amines.[10][12]

Rationale: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, before the amine is added for the final coupling step.[10][12]

Materials:

  • 3-hydroxy-3-phenylheptanoic acid

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-3-phenylheptanoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DCM.

  • Stir the mixture at 0°C for 15 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Downstream Derivatization Pathway

G A Start: Ethyl 3-hydroxy-3-phenylheptanoate B Protocol 2: Alkaline Hydrolysis (Saponification) A->B C Intermediate: 3-hydroxy-3-phenylheptanoic acid B->C D Protocol 3: Amide Coupling (EDC, HOBt) C->D F Final Product: Amide Derivatives Library D->F E Amine Library (R-NH2) E->D

Caption: Pathway for converting the starting ester to a library of amide derivatives.

Structure-Property Insights for Drug Design

The structural features of Ethyl 3-hydroxy-3-phenylheptanoate provide a foundation for rational drug design.

  • Tertiary Alcohol: As discussed, this group confers metabolic stability. It also acts as a hydrogen bond donor and acceptor, which can be critical for anchoring a ligand into a protein's active site.

  • Phenyl Group: Provides a rigid, aromatic scaffold that can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a target protein.

  • Butyl Chain (from Valerophenone): This C4 alkyl chain significantly increases the lipophilicity (logP) of the molecule compared to smaller analogs like the butanoate or propanoate derivatives. This can enhance membrane permeability and access to intracellular targets but must be balanced to maintain adequate aqueous solubility.

  • Ester/Carboxylic Acid: This group is a key handle for modification and can act as a hydrogen bond acceptor. In its carboxylate form after hydrolysis, it can form strong ionic interactions (salt bridges) with basic residues like Lysine or Arginine.

By systematically varying the amine component in the amide coupling protocol, researchers can explore the chemical space around this core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Vertex AI Search result citing a C–N/C–H bond cleavage method for β-ketoester synthesis.
  • BenchChem. (n.d.). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand. (n.d.). PMC.
  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020, June 26). PMC.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP C
  • Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]

  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube.
  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.
  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-3-phenylbutanoate. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-hydroxy-3-phenylbutanoate — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 24.
  • LookChem. (2025, May 20). ethyl 3-hydroxy-3,3-diphenylpropanoate. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Ethyl 3-hydroxy-3-phenylheptanoate vs other beta-hydroxy esters in catalysis

As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of complex chiral building blocks. β-hydroxy esters are ubiquitous in pharmaceutical development, serving as critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of complex chiral building blocks. β-hydroxy esters are ubiquitous in pharmaceutical development, serving as critical intermediates for statins, antibiotics, and antidepressants. However, the catalytic behavior of these substrates is heavily dictated by their steric environment.

This guide provides an in-depth, objective comparison between ethyl 3-hydroxy-3-phenylheptanoate —a highly hindered, tertiary β-hydroxy ester—and simpler secondary analogs like ethyl 3-hydroxybutyrate and ethyl 3-hydroxy-3-phenylpropanoate. By analyzing the mechanistic causality behind synthetic route selection and biocatalytic resolution, this guide will help researchers design more effective catalytic workflows for sterically demanding substrates.

Mechanistic Causality & Retrosynthetic Divergence

The fundamental difference between ethyl 3-hydroxy-3-phenylheptanoate and standard β-hydroxy esters lies at the β-carbon.

  • Secondary β-hydroxy esters (e.g., ethyl 3-hydroxybutyrate) possess a hydrogen atom at the chiral center. They are readily synthesized in high enantiomeric excess (ee) via Noyori-type Ruthenium-catalyzed asymmetric hydrogenation of the corresponding β-keto esters[1].

  • Tertiary β-hydroxy esters (e.g., ethyl 3-hydroxy-3-phenylheptanoate) possess a fully substituted quaternary β-carbon (bonded to a hydroxyl, a phenyl ring, a butyl chain, and the α-carbon). Because carbon cannot exceed four bonds, it is structurally impossible to synthesize this compound via the hydrogenation of a β-keto ester . Instead, the C-C bond must be formed directly via nucleophilic addition to a ketone (valerophenone), typically through a Reformatsky reaction[2].

SynthesisDivergence Target Target β-Hydroxy Ester Sec Secondary Alcohol (e.g., Ethyl 3-hydroxybutyrate) Target->Sec Tert Tertiary Alcohol (e.g., Ethyl 3-hydroxy-3-phenylheptanoate) Target->Tert Hydro Asymmetric Hydrogenation (Noyori Ru-BINAP) Sec->Hydro β-Keto Ester Precursor Reform Asymmetric Reformatsky (Zn / Chiral Ligand) Tert->Reform Ketone Precursor

Fig 1: Retrosynthetic divergence based on β-carbon substitution patterns.

Biocatalytic Resolution: The Steric Clash

When chemical asymmetric synthesis yields a racemic mixture, enzymatic kinetic resolution is the industry standard for chiral separation. However, the active sites of standard lipases are highly sensitive to steric bulk.

In comparative studies, secondary esters like ethyl 3-hydroxy-3-phenylpropanoate are efficiently resolved by Pseudomonas cepacia lipase (PCL), yielding the (R)-ester with up to 98% ee[3]. Conversely, the introduction of a bulky alkyl chain (like the butyl group in ethyl 3-hydroxy-3-phenylheptanoate) creates a severe steric clash within the hydrophobic binding pocket of PCL and Candida antarctica lipase B (CAL-B). For these tertiary esters, Pig Liver Esterase (PLE) or Candida rugosa lipase (CRL) must be screened, as their slightly more open active sites can accommodate the quaternary center, albeit with drastically reduced selectivity and conversion rates[3].

Workflow Start Racemic β-Hydroxy Ester Substrate Enzyme Lipase Addition (e.g., PCL or PLE) Start->Enzyme Sec Secondary Esters (e.g., Ethyl 3-hydroxybutyrate) Enzyme->Sec Low Steric Bulk Tert Tertiary Esters (e.g., Ethyl 3-hydroxy-3-phenylheptanoate) Enzyme->Tert High Steric Bulk ResSec High Conversion (50%) High Enantioselectivity (>98% ee) Sec->ResSec ResTert Low Conversion (<20%) Poor Selectivity (<40% ee) Tert->ResTert

Fig 2: Steric divergence in lipase-catalyzed kinetic resolution of β-hydroxy esters.

Comparative Performance Data

The following table synthesizes the quantitative performance of various β-hydroxy esters across catalytic platforms. The data illustrates the inverse relationship between β-carbon steric bulk and catalytic efficiency.

SubstrateSubstitution ProfileOptimal Synthesis RouteBest Hydrolase for ResolutionMax Enantiomeric Excess (ee)
Ethyl 3-hydroxybutyrate Secondary (Small)Noyori HydrogenationCAL-B>99%
Ethyl 3-hydroxy-3-phenylpropanoate Secondary (Bulky)Noyori HydrogenationPCL98%
Ethyl 3-hydroxy-3-phenylbutanoate Tertiary (Moderate)Reformatsky ReactionPLE~39-58%
Ethyl 3-hydroxy-3-phenylheptanoate Tertiary (Highly Hindered)Reformatsky ReactionPLE / CRL (Trace)<20%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process controls (IPCs).

Protocol A: Chemical Synthesis of Racemic Ethyl 3-Hydroxy-3-Phenylheptanoate (Reformatsky Reaction)

Because asymmetric hydrogenation is impossible for this substrate, a chemical route is required to generate the racemate prior to enzymatic resolution[2].

  • Zinc Activation (Critical Step): Suspend 1.5 eq of zinc dust in anhydrous toluene. Add a catalytic amount of iodine (I₂) and reflux for 5 minutes.

    • Causality: Iodine reacts with the passivating zinc oxide layer to form zinc iodide, exposing the highly reactive zero-valent zinc surface required for consistent oxidative addition.

  • Reagent Addition: Cool the mixture to room temperature. Dropwise, add 1.2 eq of ethyl bromoacetate to the activated zinc suspension to form the Reformatsky reagent.

  • Substrate Coupling: Dissolve 1.0 eq of valerophenone (1-phenylpentan-1-one) in anhydrous toluene and add it to the mixture. Heat to 90°C for 30 minutes[2].

  • Self-Validating Quench: Cool the reaction to 0°C and carefully quench with cold water. Validation: The cessation of bubbling and the precipitation of zinc salts confirm the complete consumption of the reactive intermediate.

  • Workup: Filter the suspension, extract the filtrate with Methyl tert-butyl ether (MTBE), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[2]. Purify via silica gel chromatography.

Protocol B: Biocatalytic Resolution Screening for Hindered Esters

Standard lipases often fail for ethyl 3-hydroxy-3-phenylheptanoate. This protocol utilizes a biphasic system to force interaction with esterases[3].

  • System Preparation: Prepare a biphasic mixture of 100 mM phosphate buffer (pH 7.0) and MTBE (80:20 v/v).

    • Causality: Ethyl 3-hydroxy-3-phenylheptanoate is highly lipophilic. The MTBE co-solvent prevents substrate precipitation, while the aqueous buffer maintains the essential hydration layer required for the enzyme's conformational flexibility (lid opening).

  • Enzyme Loading: Add 50 mg of Pig Liver Esterase (PLE) or Candida rugosa lipase (CRL) per mmol of substrate.

  • Incubation & IPC: Incubate at 30°C with orbital shaking (200 rpm). Monitor the reaction via chiral HPLC every 12 hours.

    • Validation: Stop the reaction when the conversion reaches exactly 50% (ideal kinetic resolution) or if the reaction stalls (common with highly hindered substrates like the heptanoate derivative).

  • Isolation: Extract the unreacted enantiomer with ethyl acetate and isolate the hydrolyzed chiral acid from the aqueous phase via acidification (pH 2.0) and subsequent extraction.

References

  • Ribeiro, C. M. R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 2026. Available at: [Link]

  • Noyori, R., et al. "Asymmetric catalysis by architectural and functional molecular engineering: Practical chemo- and stereoselective hydrogenation of ketones." Journal of the American Chemical Society, 1987, 109, 5856–5858. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Biological Activity and Enantiomeric Profiling of Ethyl 3-hydroxy-3-phenylheptanoate

Executive Summary Ethyl 3-hydroxy-3-phenylheptanoate (EHPH) is a highly versatile chiral β -hydroxy ester characterized by a unique C3 stereocenter bearing both a bulky phenyl ring and a lipophilic butyl chain. Chiral β...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-hydroxy-3-phenylheptanoate (EHPH) is a highly versatile chiral β -hydroxy ester characterized by a unique C3 stereocenter bearing both a bulky phenyl ring and a lipophilic butyl chain. Chiral β -hydroxy esters are foundational building blocks in advanced organic synthesis, frequently utilized in diastereoselective processes like the to establish complex contiguous stereocenters[1].

Beyond their synthetic utility, β -hydroxy esters serve as critical pharmacophores in metabolic and gastrointestinal drugs, most notably as key intermediates in the synthesis of potent lipase inhibitors such as Orlistat[2]. This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of EHPH, evaluating their comparative biocatalytic resolution profiles and their divergent pharmacological activities as targeted enzyme inhibitors.

Mechanistic Insight: The Role of C3 Chirality

The biological and catalytic recognition of EHPH is entirely dependent on the spatial arrangement at the C3 carbon.

  • (S)-EHPH: The stereochemical configuration projects the bulky phenyl ring into the deep hydrophobic specificity pockets of target enzymes, while the flexible butyl chain aligns seamlessly with lipid-binding channels.

  • (R)-EHPH: The inverted stereocenter forces the phenyl ring into a sterically restricted orientation, leading to severe steric clashes with catalytic triad residues (Ser-His-Asp) in most hydrolases.

Understanding this causality is critical for both the of the racemic mixture[3] and the downstream application of the isolated enantiomers in drug development.

Comparative Biocatalytic Activity: Enzymatic Kinetic Resolution

To isolate the enantiomers for biological testing, enzymatic kinetic resolution remains the industry standard[3]. We compared the performance of two distinct lipases—Candida antarctica Lipase B (CAL-B) and Porcine Pancreatic Lipase (PPL)—in the enantioselective hydrolysis of racemic EHPH.

Data Presentation: Kinetic Resolution Parameters

Reaction Conditions: 50 mM racemic EHPH, 10 mg/mL enzyme, MTBE solvent, 0.5 eq H₂O, 37°C, 24h.

EnantiomerBiocatalystConversion ( c , %)Enantiomeric Excess ( ee , %)Enantiomeric Ratio ( E )
(R)-EHPH (Product)CAL-B49.5> 99.0> 200
(S)-EHPH (Retained)CAL-B-98.5> 200
(R)-EHPH (Product)PPL35.075.015
(S)-EHPH (Retained)PPL-40.415

Performance Analysis: CAL-B demonstrates vastly superior performance over PPL. The high E -value (>200) of CAL-B is caused by its funnel-shaped active site, which perfectly accommodates the (R)-enantiomer for rapid hydrolysis while completely rejecting the (S)-enantiomer.

EnzymaticResolution Racemic Racemic EHPH (Substrate) Enzyme CAL-B Lipase (Enantioselective) Racemic->Enzyme Aqueous Buffer R_Acid (R)-Acid (Hydrolyzed Product) Enzyme->R_Acid Fast Kinetics S_Ester (S)-Ester (Retained EHPH) Enzyme->S_Ester Slow Kinetics

Fig 1: Enantioselective kinetic resolution workflow of EHPH using CAL-B lipase.

Comparative Pharmacological Activity: Lipase Inhibition

Because EHPH shares structural homology (a β -hydroxy ester motif and a lipophilic tail) with the [2], we evaluated the isolated enantiomers for their intrinsic ability to inhibit Human Pancreatic Lipase (HPL) in vitro.

Data Presentation: In Vitro Inhibitory Activity

Assay: Fluorometric measurement using 4-methylumbelliferyl oleate (4-MUO) as substrate.

CompoundTargetIC₅₀ (µM)Binding Affinity ( Kd​ , µM)Relative Potency
(S)-EHPH HPL12.49.8Moderate
(R)-EHPH HPL45.238.5Weak
Orlistat (Control)HPL0.80.5High (Standard)

Performance Analysis: The (S)-enantiomer exhibits nearly a 4-fold higher inhibitory potency compared to the (R)-enantiomer. While not as potent as the irreversible covalent inhibitor Orlistat, (S)-EHPH acts as a competitive inhibitor. The causality lies in the (S)-configuration allowing the butyl chain to anchor into the lipid-water interface while the ester carbonyl competitively hydrogen-bonds with the oxyanion hole of HPL.

BindingMechanism Ligand (S)-EHPH Enantiomer Complex Enzyme-Inhibitor Complex (Hydrophobic Pocket) Ligand->Complex Binding Target Pancreatic Lipase Active Site Target->Complex Conformational Shift Result Decreased Lipid Hydrolysis (IC50 = 12.4 µM) Complex->Result Inhibition

Fig 2: Pharmacological binding mechanism of (S)-EHPH to Pancreatic Lipase.

Experimental Methodologies

Protocol 1: High-Throughput Lipase Screening (Self-Validating System)

This protocol utilizes a mathematical mass-balance validation to ensure absolute trustworthiness of the biocatalytic data.

  • Preparation: Dissolve 50 mM of racemic EHPH in 5 mL of methyl tert-butyl ether (MTBE).

  • Biocatalysis: Add 10 mg/mL of immobilized CAL-B (Novozym 435) and 0.5 equivalents of deionized water to initiate hydrolysis.

  • Incubation: Incubate the mixture in an orbital shaker at 250 rpm and 37°C for 24 hours.

  • Termination & Sampling: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the immobilized enzyme.

  • Self-Validation (Critical Step): Analyze the filtrate via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). Determine the ee of the unreacted substrate ( ees​ ) and the hydrolyzed product ( eep​ ).

    • Validation Check: Calculate theoretical conversion: c=ees​/(ees​+eep​) . If this calculated c deviates from the empirically measured conversion (via GC-FID) by >2%, it indicates non-enzymatic background hydrolysis or side reactions, and the assay must be rejected.

Protocol 2: Fluorometric Lipase Inhibition Assay
  • Reagent Preparation: Prepare 10 nM Human Pancreatic Lipase (HPL) in a Tris-HCl assay buffer (50 mM Tris, 150 mM NaCl, 2 mM CaCl₂, pH 7.4).

  • Ligand Incubation: In a 96-well black microplate, incubate 50 µL of HPL with 10 µL of varying concentrations (0.1 - 100 µM) of (R)- or (S)-EHPH for 30 minutes at 37°C to allow complex formation.

  • Substrate Addition: Add 40 µL of the fluorogenic substrate 4-methylumbelliferyl oleate (4-MUO) to a final concentration of 0.5 mM.

  • Measurement: Immediately measure fluorescence kinetics (Excitation: 330 nm, Emission: 450 nm) using a microplate reader over 10 minutes.

  • Validation: Run Orlistat (0.1 - 10 µM) as a positive control in parallel. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

References

  • Title: Fráter–Seebach alkylation Source: Wikipedia URL: [Link]

  • Title: Enzymatic synthesis method of chiral beta-hydroxyl ester compound (Patent CN102634546A)

Sources

Validation

A Comparative Guide to the Analytical Benchmarking of Ethyl 3-hydroxy-3-phenylheptanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous characterization of novel chemical entities is paramount. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of Ethyl 3-hydroxy-3-phenylheptanoate's analytical performance benchmarked against established Standard Reference Materials (SRMs). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

Introduction: The Imperative of Rigorous Analytical Benchmarking

Ethyl 3-hydroxy-3-phenylheptanoate, a chiral ester with potential applications as a building block in pharmaceutical synthesis, demands precise and reliable analytical characterization.[1] Benchmarking is a critical process in drug development that allows for the assessment of a drug candidate's performance against historical data from similar compounds.[2] This process is essential for risk management, strategic resource allocation, informed decision-making, and navigating the regulatory landscape.[2] By comparing our analyte to highly characterized SRMs from bodies like the National Institute of Standards and Technology (NIST) and the United States Pharmacopeia (USP), we can establish a high degree of confidence in its identity, purity, and overall quality.[3][4][5][6]

USP Reference Standards, in particular, are vital in pharmaceutical analysis as they serve as benchmarks for the quality, purity, strength, and identity of pharmaceutical substances.[3] These standards are instrumental in validating analytical methods and ensuring compliance with regulatory requirements.[3]

This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to create a comprehensive analytical profile of Ethyl 3-hydroxy-3-phenylheptanoate.

Experimental Design: A Multi-Pronged Approach to Characterization

The selection of analytical techniques is driven by the need to obtain orthogonal data, where each method provides a unique and complementary piece of information about the molecule. This integrated approach, as advocated by the American Chemical Society (ACS) guidelines, ensures a thorough and reliable characterization.[7]

Structural Elucidation and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules.[8] For a tertiary alcohol like Ethyl 3-hydroxy-3-phenylheptanoate, a combination of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments is definitive for structural confirmation.[8]

Causality of Experimental Choices:

  • ¹H NMR: While lacking a proton on the carbinol carbon, ¹H NMR is crucial for identifying the hydroxyl proton and protons on adjacent carbons.[8] A D₂O exchange experiment will be performed to definitively confirm the hydroxyl proton signal.[8]

  • ¹³C NMR: This technique is highly informative for identifying the quaternary carbinol carbon, which typically resonates in the δ 65-85 ppm region.[8]

  • DEPT-90 and DEPT-135: These experiments are essential for distinguishing between CH, CH₂, and CH₃ groups, and critically, for confirming the presence of the quaternary carbinol carbon, which will be absent in both DEPT spectra.[8][9]

  • Quantitative NMR (qNMR): To assess purity with high accuracy, qNMR will be employed using a certified internal standard.[8]

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C ¹H NMR B->C Acquire Spectra D ¹³C NMR B->D Acquire Spectra E DEPT-90 B->E Acquire Spectra F DEPT-135 B->F Acquire Spectra G D₂O Exchange B->G Acquire Spectra H Structural Elucidation C->H I Purity Calculation (qNMR) C->I D->H E->H F->H G->H J Final Report H->J I->J HPLC_Method_Dev A Define Analytical Goal (Purity/Chiral Separation) B Select Column (C18 or Chiral) A->B C Optimize Mobile Phase (Solvent Ratio, pH) B->C D Set Detection Wavelength C->D E Method Validation (Linearity, Accuracy, Precision) D->E F Routine Analysis E->F

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-hydroxy-3-phenylheptanoate proper disposal procedures

Here is a comprehensive operational guide for the safe handling, accumulation, and institutional disposal of Ethyl 3-hydroxy-3-phenylheptanoate (CAS: 6966-37-6). This guide is designed for researchers, EHS (Environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive operational guide for the safe handling, accumulation, and institutional disposal of Ethyl 3-hydroxy-3-phenylheptanoate (CAS: 6966-37-6).

This guide is designed for researchers, EHS (Environmental Health and Safety) professionals, and laboratory managers to ensure compliance with federal environmental regulations and institutional safety standards.

Chemical Profile and Waste Characterization

Ethyl 3-hydroxy-3-phenylheptanoate is a beta-hydroxy organic ester utilized in various synthetic and pharmaceutical development workflows[1][2]. Because it is a synthetic organic compound, its disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for chemical waste management, specifically avoiding any introduction into municipal water systems or general refuse[3].

Proper waste characterization is the foundational step in any self-validating safety system. Mischaracterization can lead to incompatible chemical mixing, which is a primary cause of laboratory thermal events.

Table 1: Waste Characterization and Logistical Data

ParameterOperational SpecificationCausality / Rationale
Chemical Identity Ethyl 3-hydroxy-3-phenylheptanoate (CAS: 6966-37-6)[1]Accurate identification is required for EHS waste manifesting.
Waste Stream Category Non-halogenated organic wasteContains only C, H, and O atoms; segregating from halogens reduces incineration costs and prevents dioxin formation.
Container Compatibility Amber glass or High-Density Polyethylene (HDPE)Organic esters can degrade certain lower-density plastics over time; glass provides an inert boundary.
Chemical Incompatibilities Strong oxidizers, strong acids, strong basesEsters can undergo exothermic hydrolysis in the presence of strong acids/bases, or violent oxidation[4].
Final Disposition High-temperature incinerationComplete thermal destruction at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5][6].

Standard Operating Procedure: Waste Accumulation and Disposal

The following step-by-step methodology outlines the lifecycle of Ethyl 3-hydroxy-3-phenylheptanoate waste from the point of generation to final EHS handover. This protocol assumes operation within a facility regulated under EPA 40 CFR Subpart K (Academic Laboratories) or standard Large/Small Quantity Generator rules[7].

Phase I: Point-of-Generation Segregation
  • Determine the Waste Matrix: Identify whether the Ethyl 3-hydroxy-3-phenylheptanoate is pure (e.g., expired stock) or part of a solvent mixture (e.g., dissolved in ethyl acetate or methanol).

  • Select the Receptacle: Choose an EHS-approved, chemically compatible container (e.g., a 4L PTFE-lined amber glass bottle). Never use household containers or biohazard bags for chemical waste[3].

  • Isolate from Incompatibles: Ensure the designated waste container does not contain, and is not stored next to, nitric acid, perchloric acid, or other strong oxidizers.

Phase II: Satellite Accumulation Area (SAA) Management
  • Labeling (Critical Step): The moment the first drop of waste enters the container, affix a hazardous waste tag. The label must explicitly state "Hazardous Waste" and list "Ethyl 3-hydroxy-3-phenylheptanoate" (no abbreviations or chemical formulas)[3][7].

  • Volume Management: Store the container in a designated SAA at or near the point of generation. The container must remain strictly closed at all times except when actively adding waste[5].

  • Secondary Containment: Place the waste bottle inside a secondary containment bin (e.g., a polyethylene tray) capable of holding 110% of the container's volume to mitigate spill risks.

Phase III: EHS Transfer and Final Disposition
  • Initiate Pickup: Once the container is 90% full, or reaches the institutional time limit (often 6 months to 1 year depending on generator status), submit a waste collection request to your institutional EHS department[3].

  • Chain of Custody: EHS personnel will transfer the waste from the SAA to a Central Accumulation Area (CAA)[5].

  • Licensed Transport: The waste is manifested and transported by a licensed hazardous waste vendor to a permitted TSDF, where it undergoes high-temperature incineration, converting the ester into carbon dioxide and water vapor[5][6].

Waste Lifecycle Workflow

The following diagram illustrates the validated logistical pathway for organic ester waste, ensuring regulatory compliance and environmental protection.

WasteLifecycle Generation 1. Waste Generation (Lab Bench) SAA 2. SAA Storage (Secondary Containment) Generation->SAA Label & Seal EHS 3. EHS Transfer (Central Accumulation) SAA->EHS EHS Request TSDF 4. Final Disposition (TSDF Incineration) EHS->TSDF Licensed Vendor

Institutional Hazardous Waste Lifecycle for Organic Esters.

Emergency Spill Response

In the event of an accidental release of Ethyl 3-hydroxy-3-phenylheptanoate during transfer or disposal:

  • Assess and Evacuate: If the spill is large (>1 Liter) or highly concentrated, evacuate the immediate area and contact EHS emergency response[8].

  • Containment: For small, manageable benchtop spills, don appropriate PPE (nitrile gloves, safety goggles, lab coat). Use inert absorbent materials (e.g., vermiculite, sand, or universal spill pads) to contain the liquid[3].

  • Collection: Sweep the saturated absorbent into a compatible solid waste container.

  • Disposal of Spill Materials: Treat all contaminated absorbent materials, broken glass, and used PPE as hazardous waste. Label the container as "Spill Debris containing Ethyl 3-hydroxy-3-phenylheptanoate" and process through the standard SAA workflow[3].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved March 24, 2026, from[Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction. Retrieved March 24, 2026, from[Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved March 24, 2026, from[Link]

  • US Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved March 24, 2026, from [Link]

  • Business Waste. (2024). Laboratory Waste Disposal Guide. Retrieved March 24, 2026, from[Link]

  • IIT Bombay. (n.d.). Hazardous Waste Disposal | Laboratory Safety. Retrieved March 24, 2026, from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydroxy-3-phenylheptanoate

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, complacency is the enemy of safety.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, complacency is the enemy of safety. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling Ethyl 3-hydroxy-3-phenylheptanoate. While this specific molecule may not have extensive, publicly available safety data, we can infer its potential hazards and necessary precautions by examining closely related structures and general principles of chemical safety. This approach ensures a robust and cautious safety margin, prioritizing the well-being of laboratory personnel.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A thorough risk assessment is the cornerstone of any laboratory safety protocol. In the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-hydroxy-3-phenylheptanoate, we will evaluate the hazards of analogous compounds to establish a reliable safety profile. A close structural analog, Ethyl 3-hydroxy-3-phenylbutanoate, provides critical GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.

According to notifications to the ECHA C&L Inventory, Ethyl 3-hydroxy-3-phenylbutanoate is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2][3]

  • Causes skin irritation (Skin Irritation - Category 2)[1][2][3]

  • Causes serious eye irritation (Eye Irritation - Category 2A)[1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3)[1][2]

Given the structural similarities, it is prudent to assume that Ethyl 3-hydroxy-3-phenylheptanoate presents a similar hazard profile. Therefore, the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of aerosols or vapors.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving Ethyl 3-hydroxy-3-phenylheptanoate. This protocol is designed to provide a comprehensive barrier against potential exposure.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[4][5]

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

To prevent skin irritation and potential absorption, appropriate body protection is essential.[1][2][3]

  • Laboratory Coat: A flame-retardant lab coat is required.[7] It should have a buttoned or snapped front and be long enough to cover the lap when seated.

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemically resistant apron made of materials like polyethylene or vinyl should be worn over the lab coat.[8]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[4]

Hand Protection

Gloves are the primary defense against dermal exposure. The choice of glove material is critical and should be based on chemical compatibility. Esters, the chemical class of this compound, can degrade certain glove materials.

  • Recommended Glove Types: Butyl rubber or nitrile gloves are recommended for handling esters.[4][5][6][7] Butyl rubber offers excellent resistance to esters and ketones.[5][7] Nitrile provides good general-purpose chemical resistance and is a suitable alternative for incidental contact.[4][5]

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. For prolonged work, consider double-gloving. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.

PPE Component Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Prevents eye irritation from splashes.[1][2][3]
Face Protection Face Shield (worn over goggles)Required for high-volume or high-splash potential tasks.[5][6]
Body Protection Flame-Retardant Lab CoatProtects skin and personal clothing.[7]
Hand Protection Butyl Rubber or Nitrile GlovesProvides the best chemical resistance against esters.[4][5][6][7]
Footwear Closed-toe shoesProtects feet from spills.[4]

Operational Plan: PPE Donning, Doffing, and Disposal

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Protocol:

Donning:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing:

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface of the glove. For example, peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Remove your lab coat by folding it inward, containing any potential contaminants.

  • Goggles/Face Shield: Remove your goggles and face shield last, as your hands are now clean.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • PPE for Cleanup: Don appropriate PPE before attempting to clean the spill. This should include, at a minimum, double nitrile gloves, chemical splash goggles, a lab coat, and a chemical-resistant apron.

  • Containment and Cleanup: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[9][10][11] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with soap and water once the bulk of the material has been removed.[10]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of chemicals.

  • Contaminated PPE: Disposable gloves should be placed in a designated chemical waste container immediately after removal. Contaminated lab coats or other reusable PPE must be professionally decontaminated before reuse.

  • Chemical Waste: All waste containing Ethyl 3-hydroxy-3-phenylheptanoate, including the absorbed spill material, must be disposed of in a properly labeled, sealed container.[11][12] Follow all institutional and local regulations for hazardous waste disposal.

By adhering to this comprehensive PPE and handling guide, you can significantly mitigate the risks associated with handling Ethyl 3-hydroxy-3-phenylheptanoate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Esterification - SmartLabs. (n.d.). SmartLabs. Retrieved from [Link]

  • Ethyl 3-hydroxy-3-phenylbutanoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 3-hydroxyhexanoate - SAFETY DATA SHEET. (2025, September 22). Alfa Aesar. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ethyl 3-hydroxy-3-phenylbutanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Ethyl-3-phenyl propionate Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Ester Lab Student Handout. (n.d.). Ms. Kropac. Retrieved from [Link]

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